

Spectroscopic and Synthetic Profile of 6-Nitro-2,3-diphenylquinoxaline: A Technical Guide

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Compound of Interest		
Compound Name:	6-Nitro-2,3-diphenylquinoxaline	
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This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for **6-nitro-2,3-diphenylquinoxaline**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside a detailed experimental protocol for its synthesis.

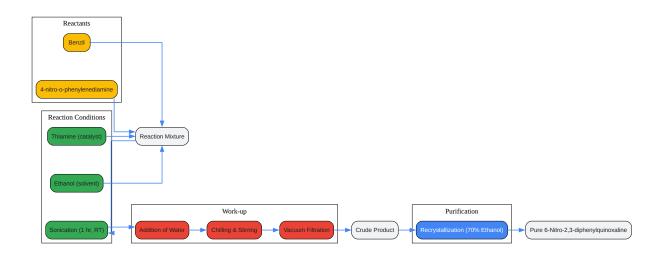
Synthesis of 6-Nitro-2,3-diphenylquinoxaline

A green and efficient method for the synthesis of **6-nitro-2,3-diphenylquinoxaline** involves the condensation reaction of 4-nitro-o-phenylenediamine and benzil.[1] This approach utilizes a benign catalyst and sonication to promote the reaction, aligning with the principles of green chemistry.[1]

Experimental Protocol:

In a standard test tube, 1.1 mmol of 4-nitro-o-phenylenediamine, 1.0 mmol of benzil, and a catalytic amount of thiamine (Vitamin B1) are dissolved in 5 mL of ethanol.[1] The reaction mixture is then subjected to sonication in an ultrasonic bath at room temperature for one hour. [1] Following sonication, 10 mL of water is added to the mixture, which is then chilled and stirred to facilitate precipitation. The solid product is collected via vacuum filtration.[1] If the product appears orange, it can be further purified by recrystallization from a 70% ethanol solution.[1] The final product is a yellow solid.[2]





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Figure 1: Synthetic workflow for 6-Nitro-2,3-diphenylquinoxaline.

Spectroscopic Data

The structural characterization of **6-nitro-2,3-diphenylquinoxaline** is accomplished through various spectroscopic techniques. The following sections and tables summarize the key data obtained from NMR, IR, and UV-Vis spectroscopy.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[3] The spectra are typically recorded in deuterated chloroform (CDCl₃).[3]

¹H NMR Spectral Data:

The ¹H NMR spectrum shows distinct signals for the protons of the phenyl groups and the quinoxaline core.[3] The electron-withdrawing nitro group causes a downfield shift for the protons on the quinoxaline ring, particularly the proton adjacent to it.[3]

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment	Reference
9.10	S	1H	H-5	[4]
9.07	d, J = 2.4 Hz	1H	H-5	[2][5]
8.58 - 8.47	m	1H	H-7	[2]
8.57	m	1H	H-7	[4]
8.32	d, J = 8.0 Hz	1H	H-8	[4]
8.29	d, J = 9.1 Hz	1H	H-8	[2]
8.26 - 8.58	m	2H	Quinoxaline Protons	[5]
7.59 - 7.52	m	4H	Phenyl Protons	[2]
7.58	m	4H	Phenyl Protons	[4]
7.53 - 7.59	m	4H	Phenyl Protons	[5]
7.49 - 7.41	m	2H	Phenyl Protons	[2]
7.42	m	6H	Phenyl Protons	[4]
7.37	t, J = 7.5 Hz	4H	Phenyl Protons	[2]
7.35 - 7.46	m	6H	Phenyl Protons	[5]







¹³C NMR Spectral Data:

The 13 C NMR spectrum displays a range of signals corresponding to the carbon atoms in the quinoxaline and phenyl moieties.



Chemical Shift (δ) ppm	Assignment	Reference
157.43	C-3	[4]
156.80	C-2	[4]
154.31	Aromatic C	[2]
153.82	Aromatic C	[2]
148.96	C-6	[4]
144.70	C-8a	[4]
141.82	Aromatic C	[2]
141.07	C-4a	[4]
140.01	Aromatic C	[2]
139.23	Phenyl C	[4]
139.17	Phenyl C	[4]
138.77	Aromatic C	[2]
138.67	Aromatic C	[2]
133.58	Aromatic C	[2]
131.90	Phenyl C-H	[4]
131.53	Aromatic C-H	[2]
131.07	Phenyl C-H	[4]
130.99	Phenyl C-H	[4]
130.93	Phenyl C-H	[4]
130.80	Phenyl C-H	[4]
130.58	Aromatic C-H	[2]
129.93	Aromatic C-H	[2]
129.86	Aromatic C-H	[2]



129.61	Phenyl C-H	[4]
129.54	Phenyl C-H	[4]
129.22	Aromatic C-H	[2]
129.15	Aromatic C-H	[2]
128.43	Aromatic C-H	[2]
128.41	Aromatic C-H	[2]
126.74	C-5	[4]
124.41	C-7	[4]
123.92	Aromatic C-H	[2]
123.3	Aromatic C	[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic vibrations for **6-nitro-2,3-diphenylquinoxaline** are those associated with the nitro group.

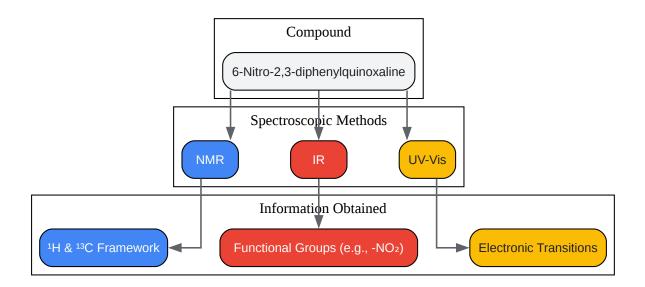
Wavenumber (cm⁻¹)	Assignment	Reference
1515-1521	Asymmetric NO ₂ stretch	[5]
1335-1346	Symmetric NO ₂ stretch	[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended conjugation of the diphenylquinoxaline system results in strong absorptions in the UV region, which are influenced by the nitro group.[3]

While specific absorption maxima (λmax) values are not consistently reported across the searched literature, the technique is noted as a key characterization method.[3][6]





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